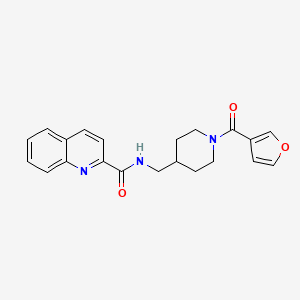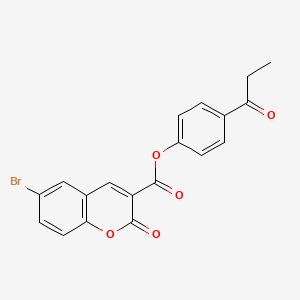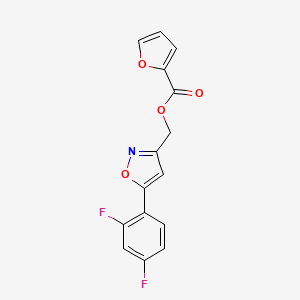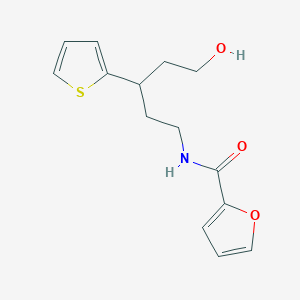
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide” is a chemical compound. It’s a derivative of piperidone, which is of particular interest due to its unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .
科学研究应用
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, this compound has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In infectious diseases, this compound has been studied for its potential as an antiviral and antibacterial agent.
作用机制
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide involves its binding to specific targets, including enzymes and receptors, resulting in the modulation of various cellular processes. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, resulting in the induction of apoptosis. In neurons, this compound has been shown to modulate the release of neurotransmitters, including dopamine and glutamate, by binding to presynaptic receptors. In infectious diseases, this compound has been shown to inhibit the activity of enzymes involved in viral and bacterial replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle arrest, and the regulation of neurotransmitter release. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in these processes. In neurons, this compound has been shown to regulate the release of neurotransmitters by modulating the activity of presynaptic receptors. In infectious diseases, this compound has been shown to inhibit the activity of enzymes involved in viral and bacterial replication, resulting in the inhibition of their growth.
实验室实验的优点和局限性
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
未来方向
There are several future directions for the study of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide, including its potential applications in drug discovery and development, as well as its potential as a therapeutic agent for various diseases. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity. Additionally, the development of new synthetic methods for this compound may also lead to the discovery of new analogs with improved properties and efficacy.
Conclusion:
In conclusion, this compound is a novel small molecule that has shown promising results in various scientific research fields, including cancer research, neuroscience, and infectious diseases. Its mechanism of action involves its binding to specific targets, resulting in the modulation of various cellular processes. This compound has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and toxicity. The study of this compound may lead to the discovery of new therapeutic agents for various diseases and may have significant implications for drug discovery and development.
合成方法
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)quinoline-2-carboxamide involves several steps, including the reaction of furan-3-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 2-chloroquinoline-3-carboxamide. The final step involves the reduction of the resulting compound with sodium borohydride to obtain this compound.
属性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-20(19-6-5-16-3-1-2-4-18(16)23-19)22-13-15-7-10-24(11-8-15)21(26)17-9-12-27-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUPMVIXBZQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3C=C2)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(tert-butyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2617566.png)

![3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2617571.png)

![Benzyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2617573.png)
![N-(2,5-dichlorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2617574.png)
![3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2617576.png)
![N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride](/img/structure/B2617578.png)

![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)


